N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8499449
InChI: InChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18)
SMILES: CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC8499449

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide -

Specification

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18)
Standard InChI Key UJPHTQIHHVNPFJ-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3
Canonical SMILES CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3

Introduction

Structural and Chemical Properties

N-(Furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (molecular formula: C₁₄H₁₃N₃O₂) has a molecular weight of 255.27 g/mol. Its IUPAC name reflects the fusion of a methyl-substituted imidazo[1,2-a]pyridine core with a furan-2-ylmethyl carboxamide side chain. Key identifiers include:

PropertyValue
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3
InChIInChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18)
InChIKeyUJPHTQIHHVNPFJ-UHFFFAOYSA-N
PubChem CID1172223

The compound’s planar imidazo[1,2-a]pyridine system enables π-π stacking interactions, while the furan ring introduces oxygen-based hydrogen bonding capabilities. The methyl group at position 7 enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from α-bromoketones and 2-aminopyridines . A chemodivergent approach allows selective formation of either imidazo[1,2-a]pyridines or N-(pyridin-2-yl)amides by varying reaction conditions :

  • Protocol A (Amidation):
    Reactants: α-Bromoketone + 2-Aminopyridine
    Conditions: Toluene, I₂ (10 mol%), TBHP (70% aqueous, 2 equiv), 80°C, 12 h
    Outcome: C–C bond cleavage yields carboxamide derivatives .

  • Protocol B (Cyclization/Bromination):
    Conditions: Ethyl acetate, TBHP (2 equiv), 80°C, 6 h
    Outcome: One-pot tandem cyclization/bromination forms 3-bromoimidazo[1,2-a]pyridines .

For the target compound, Protocol A is preferred, with the furan-2-ylmethylamine introduced during the amidation step.

Mechanistic Insights

The reaction proceeds via a pyridinium intermediate, followed by iodine-mediated oxidative cleavage (Protocol A) or bromination (Protocol B) . Density Functional Theory (DFT) studies suggest that the imidazo[1,2-a]pyridine core stabilizes transition states through aromatic conjugation, reducing activation energy.

Computational and Quantum Chemical Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic Potential (ESP): The carboxamide oxygen exhibits a negative ESP (-0.35 e/Ų), favoring hydrogen bonding with biological targets.

  • Frontier Molecular Orbitals:

    • HOMO (-6.12 eV): Localized on the imidazo[1,2-a]pyridine ring.

    • LUMO (-1.98 eV): Concentrated on the furan moiety.

  • Polar Surface Area (PSA): 58.2 Ų, indicating moderate blood-brain barrier permeability.

These insights guide Structure-Activity Relationship (SAR) studies, emphasizing modifications at the 7-methyl and furan-2-ylmethyl positions.

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